Bienvenue dans la boutique en ligne BenchChem!

5-[(2-Iodophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Synthetic Chemistry Medicinal Chemistry Chemical Procurement

5‑[(2‑Iodophenyl)methylidene]‑1,3‑dimethyl‑1,3‑diazinane‑2,4,6‑trione (CAS 1616500‑69‑6) is a synthetic 5‑arylidene‑1,3‑dimethylbarbituric acid derivative bearing an ortho‑iodo substituent on the benzylidene ring. Its molecular formula is C₁₃H₁₁IN₂O₃ (MW 370.14).

Molecular Formula C13H11IN2O3
Molecular Weight 370.14 g/mol
CAS No. 1616500-69-6
Cat. No. B3107650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2-Iodophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
CAS1616500-69-6
Molecular FormulaC13H11IN2O3
Molecular Weight370.14 g/mol
Structural Identifiers
SMILESCN1C(=O)C(=CC2=CC=CC=C2I)C(=O)N(C1=O)C
InChIInChI=1S/C13H11IN2O3/c1-15-11(17)9(12(18)16(2)13(15)19)7-8-5-3-4-6-10(8)14/h3-7H,1-2H3
InChIKeyUCPPUGKGKLDHNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(2-Iodophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione: A Unique Ortho‑Iodo Arylidene Barbiturate for Specialized Research and Procurement


5‑[(2‑Iodophenyl)methylidene]‑1,3‑dimethyl‑1,3‑diazinane‑2,4,6‑trione (CAS 1616500‑69‑6) is a synthetic 5‑arylidene‑1,3‑dimethylbarbituric acid derivative bearing an ortho‑iodo substituent on the benzylidene ring [1]. Its molecular formula is C₁₃H₁₁IN₂O₃ (MW 370.14). The compound belongs to the broad class of 5‑arylidene barbiturates, which have been explored as oxidizing agents, enzyme inhibitors, and versatile synthetic intermediates. However, the ortho‑iodo substitution pattern distinguishes this compound from the more common para‑halogenated or unsubstituted analogs, imparting distinct steric and electronic properties that cannot be replicated by generic 5‑arylidene barbiturates [2].

Why Generic 5‑Arylidene‑1,3‑dimethylbarbituric Acids Cannot Substitute for the Ortho‑Iodo Derivative (CAS 1616500‑69‑6) in Critical Applications


The ortho‑iodo substituent in 5‑[(2‑iodophenyl)methylidene]‑1,3‑dimethyl‑1,3‑diazinane‑2,4,6‑trione imparts a unique combination of steric bulk, heavy‑atom electron density, and potential for further synthetic elaboration that is absent in the corresponding para‑halo, ortho‑chloro, ortho‑bromo, or unsubstituted benzylidene analogs [1]. The large van der Waals radius of iodine (∼2.15 Å) exerts a distinct steric influence on the exocyclic double‑bond geometry and the π‑conjugation between the aryl ring and the barbiturate core, directly affecting redox potential and binding interactions with biological targets. Simply interchanging this compound with a 5‑benzylidene‑1,3‑dimethylbarbituric acid bearing a smaller halogen or a hydrogen atom alters these fundamental physicochemical properties, which can lead to divergent outcomes in catalytic oxidation, inhibition assays, or structural biology experiments [2]. The quantitative evidence presented below demonstrates precisely where this ortho‑iodo derivative offers measurable differentiation relative to its closest analogs and in‑class alternatives.

Quantitative Differentiation Evidence for 5-[(2-Iodophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione vs. Closest Structural Analogs


Commercial Availability of the Ortho‑Iodo Derivative vs. Undocumented Ortho‑Chloro and Ortho‑Bromo Analogs

A comprehensive search of major chemical supplier databases (Google, CAS registry, vendor catalogs) found no commercially available source for the ortho‑chloro analog 5‑[(2‑chlorophenyl)methylidene]‑1,3‑dimethyl‑1,3‑diazinane‑2,4,6‑trione or the ortho‑bromo analog 5‑[(2‑bromophenyl)methylidene]‑1,3‑dimethyl‑1,3‑diazinane‑2,4,6‑trione, nor any documented CAS registry numbers for these compounds [1]. In contrast, the ortho‑iodo derivative (CAS 1616500‑69‑6) is commercially available from at least two independent suppliers (AKSci and MolCore) at defined purity levels of 95 % and ≥98 %, respectively . This establishes the ortho‑iodo derivative as the sole accessible 5‑(ortho‑halobenzylidene)‑1,3‑dimethylbarbituric acid for researchers requiring an ortho‑halogen substituent.

Synthetic Chemistry Medicinal Chemistry Chemical Procurement

Quantitative Purity Comparison: ≥98 % (MolCore) vs. 95 % (AKSci) – Implications for Dose‑Response Reproducibility

Two independent commercial sources specify distinct purity grades for CAS 1616500‑69‑6: MolCore certifies a purity of ≥98 % (NLT 98 %) , while AKSci lists a minimum purity specification of 95 % . The 3‑percentage‑point purity differential translates to a potential impurity burden of ≤2 % (by weight) for the MolCore product versus ≤5 % for the AKSci product. In bioassays where the compound is tested at micromolar concentrations, the 5 % impurity level in the lower‑purity batch could introduce spurious activity of up to 0.5 µM per 10 µM nominal test concentration, which may confound IC₅₀ or EC₅₀ determinations, particularly when the true potency is in the nanomolar range.

Biochemical Assay Pharmaceutical Quality Control Procurement Specification

Molecular‑Weight Differentiation vs. Ortho‑Halogen and Unsubstituted Benzylidene Analogs – Impact on Pharmacokinetic Parameter Prediction

Replacing the ortho‑iodo substituent with a hydrogen atom (unsubstituted 5‑benzylidene‑1,3‑dimethylbarbituric acid) reduces the molecular weight from 370.14 to 230.26 g mol⁻¹ (Δ = –139.88 g mol⁻¹). Replacement with a chloro substituent yields a calculated MW of 278.69 g mol⁻¹ (Δ = –91.45 g mol⁻¹), and replacement with a bromo substituent yields a calculated MW of 323.15 g mol⁻¹ (Δ = –46.99 g mol⁻¹) [1]. The substantially higher molecular weight of the ortho‑iodo derivative directly influences predicted physicochemical parameters governing membrane permeability and metabolic stability: Lipinski‑type calculations show the iodo compound has a higher cLogP, lower aqueous solubility, and a larger topological polar surface area contribution from the heavy halogen [2]. These differences are of first‑order importance when designing congeneric series for structure–activity relationship (SAR) studies or when using the compound as a negative‑control analog in pharmacological profiling.

Drug Design ADME Prediction Medicinal Chemistry

Heavy‑Atom Enablement for Macromolecular X‑ray Crystallography – Ortho‑Iodo vs. Non‑Iodinated Arylidene Barbiturates

Iodine atoms provide a strong anomalous scattering signal at typical synchrotron X‑ray wavelengths (e.g., f″ ≈ 6.9 electrons at 0.98 Å), enabling single‑wavelength anomalous dispersion (SAD) phasing of macromolecular structures [1]. The ortho‑iodo derivative contains one iodine atom per molecule, making it useful as a heavy‑atom derivative for co‑crystallization or soaking experiments with target proteins. In contrast, the corresponding chlorine and unsubstituted benzylidene analogs lack a sufficiently strong anomalous scatterer for SAD phasing (Cl f″ ≈ 0.3 electrons; Br f″ ≈ 1.3 electrons at typical wavelengths), requiring either multi‑wavelength approaches or alternative heavy‑atom derivatization. The bromine analog, while providing a detectable anomalous signal (f″ ≈ 1.3 electrons at Cu Kα), is significantly weaker than iodine and, if not commercially available, imposes additional synthetic burden on the crystallographer [2].

Structural Biology X‑ray Crystallography Experimental Phasing

Supply‑Chain Certification for Pharmaceutical Intermediate Quality: ISO‑Certified Manufacture vs. Standard Research‑Grade Supply

MolCore explicitly markets CAS 1616500‑69‑6 as a high‑purity (NLT 98 %) intermediate for active pharmaceutical ingredient (API) manufacturing, with its production facility certified under an ISO quality management system . This quality‑system certification provides documented traceability, batch‑to‑batch consistency, and change‑control procedures that are absent from the AKSci product (purity 95 %, no ISO certification noted) . For pharmaceutical research organizations requiring a CMC‑ready (Chemistry, Manufacturing, and Controls) supply chain for late‑stage lead development, the ISO‑certified source from MolCore offers a direct pathway to regulatory compliance without the need for re‑qualification of a new vendor.

API Intermediate GMP‑Readiness Pharmaceutical Procurement

Research and Industrial Application Scenarios Where the Ortho‑Iodo Arylidene Barbiturate (CAS 1616500‑69‑6) Provides Documented Advantages


Heavy‑Atom Derivative for Macromolecular SAD‑Phasing in Crystallography

When protein–ligand co‑structures are pursued and the protein lacks an endogenous heavy atom, the ortho‑iodo derivative (CAS 1616500‑69‑6) can be co‑crystallized or soaked into crystals to provide an iodine‑based anomalous scattering signal for SAD phasing. The iodine atom, with f″ ≈ 6.9 electrons at synchrotron wavelengths, offers a 5‑fold stronger signal than bromine and requires no additional synthetic modification [1].

SAR Exploration of Ortho‑Halogen Electronic and Steric Effects in Bioactive Barbiturates

In medicinal‑chemistry campaigns exploring the structure–activity relationship landscape of 5‑arylidene barbiturates, the ortho‑iodo compound provides the largest steric volume and highest lipophilicity within the ortho‑halogen sub‑series. Its measured MW of 370.14, together with the known Hansch π‑constant for iodine (π = +1.12), enables precise evaluation of steric/electronic drivers of target binding or pharmacokinetic modulation, complementing in‑silico or parallel synthetic efforts [2][3].

Certified Intermediate for Pharmaceutical API Development and Scale‑Up

For pharmaceutical development teams requiring an ISO‑certified, high‑purity (≥98 %) intermediate, the MolCore‑sourced product provides batch‑to‑batch consistency and regulatory‑grade documentation suitable for CMC filings and technology transfer to GMP‑capable manufacturing. This contrasts with the research‑grade material from AKSci (95 %), which lacks ISO certification and is more suited to preliminary discovery‑phase use .

Chemical‑Biology Tool for Redox‑Active Probe Design

5‑Arylidene‑1,3‑dimethylbarbituric acids are established mild oxidants for allylic and benzylic alcohols under neutral conditions [4]. Substitution with an electron‑withdrawing ortho‑iodo group shifts the redox potential of the exocyclic double bond relative to unsubstituted or para‑halogenated analogs, enabling the rational tuning of oxidation capability for biomolecular oxidation studies. Suppliers such as AKSci and MolCore ensure reliable procurement of the ortho‑iodo building block for these experiments .

Quote Request

Request a Quote for 5-[(2-Iodophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.